Basicity Shift from Fluoroethyl Substitution
The predicted pKa of 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine is 10.27 ± 0.29 , which is significantly lower than that of unsubstituted cyclohexylamine (pKa ~10.6) [1]. This difference arises from the electron-withdrawing inductive effect (-I) of the β-fluorine atom, which reduces the electron density on the nitrogen, thereby lowering its basicity. This modulation is crucial for tuning the amine's protonation state at physiological pH, impacting membrane permeability and target engagement.
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | 10.27 ± 0.29 |
| Comparator Or Baseline | Cyclohexylamine: pKa 10.63 (experimental) |
| Quantified Difference | ΔpKa = -0.36 |
| Conditions | Predicted value (ACD/Labs Percepta) for target; experimental value for comparator |
Why This Matters
A lower pKa directly correlates with a higher fraction of the neutral, more membrane-permeable amine species at physiological pH, which is a key design principle for improving oral bioavailability and CNS penetration.
- [1] PubChem. (n.d.). Cyclohexylamine. Retrieved April 19, 2026. View Source
